Bemnifosbuvir hemisulfate, also known as AT-527, is an antiviral compound that functions as a nucleotide analog prodrug. It was developed by Atea Pharmaceuticals and is currently licensed to Roche for clinical development. Originally aimed at treating hepatitis C, bemnifosbuvir has also been investigated for its potential efficacy against viral infections such as those caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound is notable for its oral bioavailability and its mechanism of action, which involves inhibition of viral RNA synthesis.
Bemnifosbuvir is classified as a guanosine nucleotide prodrug. Upon administration, it undergoes metabolic conversion to its active form, the nucleotide triphosphate AT-9010. This conversion is crucial for its antiviral activity, particularly against RNA viruses . The compound is categorized under antiviral agents, specifically targeting RNA-dependent RNA polymerases, which are essential for viral replication.
The synthesis of bemnifosbuvir hemisulfate involves several steps that convert AT-511 into the active triphosphate metabolite AT-9010. The initial step includes the formation of a phosphoramidate prodrug, which is then subjected to enzymatic activation through a series of reactions involving various human enzymes .
Key enzymes involved in the metabolic pathway include:
These enzymes facilitate the hydrolysis and subsequent phosphorylation necessary for converting bemnifosbuvir into its active form . The entire process requires multiple enzymatic reactions, highlighting the complexity of its synthesis.
The molecular formula of bemnifosbuvir hemisulfate is , with a molar mass of approximately 581.542 g/mol . The compound's structure features a guanosine base linked to a phosphoramidate moiety, which allows for its conversion into the active triphosphate form.
The structural representation indicates that bemnifosbuvir contains several functional groups that contribute to its pharmacological properties, including a fluorine atom that enhances its stability and bioactivity .
Bemnifosbuvir undergoes hydrolysis and phosphorylation in vivo to yield AT-9010. The initial hydrolysis involves non-specific esterases such as Cathepsin A and Carboxylesterase 1, which cleave the phosphoramidate bond . Following this reaction, additional phosphorylation steps occur through the action of kinases to produce the active triphosphate form.
The metabolic pathway can be outlined as follows:
This multi-step activation process underscores the complexity involved in converting bemnifosbuvir into an effective antiviral agent.
Bemnifosbuvir acts primarily by inhibiting viral replication through its active metabolite AT-9010. This compound selectively targets two critical domains of the RNA-dependent RNA polymerase:
By interfering with these mechanisms, bemnifosbuvir effectively inhibits viral RNA synthesis . The dual action enhances its efficacy against various RNA viruses, including those responsible for hepatitis C and SARS-CoV-2 infections.
Bemnifosbuvir hemisulfate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an oral medication, ensuring adequate absorption and bioavailability upon administration .
Bemnifosbuvir has been primarily investigated for:
Clinical trials have demonstrated varying degrees of efficacy; while early studies showed promise in reducing hospitalization rates associated with COVID-19, later trials did not consistently meet primary endpoints related to symptom alleviation or viral load reduction . Nevertheless, bemnifosbuvir remains an important subject of research within antiviral drug development.
Bemnifosbuvir hemisulfate (AT-527) was engineered as a double prodrug of its active triphosphate metabolite, AT-9010, to overcome key limitations of nucleoside analogues. The design centers on a phosphoramidate prodrug strategy (ProTide technology) to enhance cellular uptake and bypass rate-limiting initial phosphorylation steps. By masking the negative charges of the phosphate group, the prodrug achieves improved passive diffusion across cell membranes and leverages intracellular enzymes for stepwise activation [1] [7].
A critical innovation involves the incorporation of a diaminopurine base instead of guanine. This design intentionally exploits adenosine deaminase-like protein 1 (ADALP1)-mediated N⁶-deamination to generate the guanosine analogue intracellularly. This metabolic shunting prevents direct phosphorylation of guanosine analogues by cellular kinases—a process associated with mitochondrial toxicity—while ensuring targeted delivery to viral replication sites [1] [5].
The molecule further incorporates dual ribose modifications: a 2'-fluoro substituent and 2'-C-methyl group. The 2'-fluoro enhances binding affinity to viral polymerases through electrostatic interactions, while the 2'-C-methyl induces steric hindrance, forcing the ribose into a rigid North conformation. This conformation mimics the natural nucleotide substrate, facilitating incorporation into the viral RNA chain and subsequent termination [1] [4].
Table 1: Key Enzymes in Bemnifosbuvir Activation Pathway
Enzyme | Role in Activation | Substrate Specificity |
---|---|---|
Cathepsin A/Carboxylesterase 1 | Cleaves isopropyl ester | Stereospecific (CatA: R-isoform) |
Histidine triad nucleotide-binding protein 1 | Hydrolyzes P-N bond of AT-551 | Phosphoramidase activity |
Adenosine deaminase-like protein 1 | Deaminates N⁶-methyl-diaminopurine to guanine | Requires unmodified N⁶ position |
Guanylate kinase 1 | Phosphorylates monophosphate to diphosphate | 2'-Modifications tolerated |
The synthesis of Bemnifosbuvir hemisulfate employs a convergent approach coupling a modified guanosine moiety with a phosphoramidate component. The guanosine precursor is synthesized from commercially available 2'-deoxyguanosine via:
The phosphoramidate segment is constructed from L-alanine isopropyl ester and phenylphosphodichloridate. Coupling occurs under mild anhydrous conditions using N-methylimidazole as a catalyst to minimize racemization. Final assembly involves:
Table 2: Analytical Characterization of Bemnifosbuvir Hemisulfate
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₂₄H₃₃FN₇O₇P·0.5H₂O₄S | Elemental Analysis |
Molecular Weight | 630.55 g/mol | Mass Spectrometry (ESI+) |
CAS Registry | 2241337-84-6 | — |
Purity | >99% | HPLC (C18 reverse-phase) |
Stereochemical Purity | >99.5% de (diastereomeric excess) | Chiral SFC |
Optimizations focused on three pillars: solubility, metabolic stability, and tissue targeting.
PKa Modulation and Prodrug Efficiency
The pKa of the phosphoramidate moiety (≈3.5) was strategically lowered by incorporating the phenyl group, reducing ionization at physiological pH. This increased logP by 1.5 units compared to unmodified nucleotides, enhancing intestinal absorption. The isopropyl ester was selected over ethyl or methyl variants due to its optimal hydrolysis kinetics by carboxylesterases, balancing prodrug stability in plasma and intracellular activation efficiency [1] [3].
Stereochemical Control
Diastereomeric purity proved critical for activation kinetics. The S-configuration at the alanine carbon and R-configuration at the phosphorus center accelerated HINT1-mediated hydrolysis 10-fold compared to other stereoisomers. X-ray crystallography at 1.76–2.44 Å resolution confirmed that only this isomer fits the catalytic pocket of human guanylate kinase 1 (GUK1), enabling efficient diphosphate formation [1].
Ribose Modifications for Metabolic Resistance
The 2'-fluoro-2'-C-methyl ribose architecture impedes degradation by cellular phosphatases and nucleases. The fluorine atom withdraws electrons from the ribose ring, reducing susceptibility to phosphorolytic cleavage. Meanwhile, the 2'-C-methyl group sterically blocks adenosine deaminase binding, preventing deactivation—a limitation observed in earlier 2'-C-ethyl analogues [1] [5].
Lung-Targeted Bioavailability
Bronchoalveolar lavage studies confirmed that AT-273 (the nucleoside metabolite of AT-9010) reaches 0.62 µM in human epithelial lining fluid after 550 mg twice-daily dosing. This exceeds the in vitro EC₉₀ (0.47 µM) against SARS-CoV-2. Liver concentrations of AT-9010 were 5-fold higher than lung levels, consistent with the molecule’s original design for hepatitis C, but optimization of the phosphoramidate promoiety improved lung bioavailability for respiratory viruses [3] [10].
Table 3: Structure-Activity Relationships of Key Modifications
Structural Feature | Impact on Properties | Consequence |
---|---|---|
N⁶-methyl-diaminopurine | Substrate for ADALP1 | Avoids host kinase-mediated toxicity |
2'-fluoro ribose | Electron-withdrawing; C3'-endo conformation | Enhanced polymerase affinity |
2'-C-methyl ribose | Steric blockade of deaminases | Metabolic stability; chain termination |
L-alanine isopropyl ester | Optimal logP = 1.8; esterase susceptibility | Plasma stability & intracellular release |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7